1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
Description
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c21-17(20-14-6-2-1-3-7-14)18-11-10-13-12-19-16-9-5-4-8-15(13)16/h1-9,12,19H,10-11H2,(H2,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISAMYRWTWEYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea typically involves the reaction of tryptamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The phenylthiourea group can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Modifications to the phenyl ring significantly influence biological activity and physicochemical properties. Key analogs include:
Key Trends :
Variations in the Thiourea Core
Replacement of the phenyl group with other substituents alters bioactivity:
Key Trends :
- Benzoyl and allyl substitutions diversify binding modes but may reduce metabolic stability.
- Indole positional isomers (e.g., 2-ylmethyl vs. 3-ylethyl) impact hydrophobicity and target affinity .
Biological Activity
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by various research findings and data.
Structural Overview
The compound features an indole moiety, which is known for its ability to interact with various biological receptors and enzymes. The thiourea group enhances this interaction through hydrogen bonding, contributing to the compound's biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The indole component allows for binding to various receptors, while the thiourea group facilitates additional interactions that enhance binding affinity and specificity. This dual functionality enables the compound to modulate several biochemical pathways, including:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has been tested against Gram-positive cocci and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 40 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines, with IC50 values ranging from 7 to 20 µM across different types of cancer cells.
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer | 14 |
| Prostate Cancer | 10 |
| Pancreatic Cancer | 7 |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented, suggesting its potential use in treating inflammatory diseases by modulating cytokine production and immune response.
Case Studies
Recent studies have further elucidated the biological effects of this compound:
- Antiviral Activity : A study evaluated the compound against HIV-1 and other RNA viruses, demonstrating significant antiviral effects with effective concentrations comparable to standard antiviral drugs.
- Antituberculosis Activity : Research indicated that derivatives of thiourea exhibit inhibitory effects on Mycobacterium tuberculosis, with some derivatives showing enhanced activity due to structural modifications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reacting substituted anilines (e.g., 2-ethyl-6-methylaniline) with indole-ethylamine derivatives using thiophosgene or thiocarbonyl reagents under controlled pH (6.5–7.5) and temperature (40–60°C). Key steps include:
- Solvent selection (e.g., dichloromethane or THF) to enhance solubility.
- Gradual addition of thiophosgene to avoid side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .
- Critical Parameters : Yield correlates with reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 amine:thiophosgene). Impurities like unreacted amines require rigorous washing (5% NaHCO₃) .
Q. Which analytical techniques are most reliable for structural validation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the thiourea linkage (δ 10.2–10.8 ppm for -NH-CS-NH-) and indole protons (δ 7.1–7.8 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at <0.5%.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 369.5) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Testing : Broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 µM).
- Cytotoxicity Screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Dose-Response Curves : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to dissect the roles of the indole and thiourea moieties in bioactivity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., halogenated indoles, alkylated thioureas).
- Biological Profiling : Compare IC₅₀ values across analogs to identify critical functional groups.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase II or bacterial efflux pumps.
- Key Finding : Fluorine at the indole 5-position enhances antimicrobial activity by 2-fold, while bulky phenyl groups reduce solubility .
Q. What experimental strategies resolve contradictions in efficacy data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral/intraperitoneal administration in rodents.
- Metabolite Identification : Incubate with liver microsomes to detect phase I/II metabolites affecting activity.
- Dose Optimization : Adjust dosing regimens based on half-life (e.g., bid vs. qd administration) .
Q. How can the compound’s selectivity for cancer cells over normal cells be enhanced through formulation?
- Methodological Answer :
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for targeted delivery.
- Ligand Conjugation : Attach folate or transferrin to enhance cancer cell uptake.
- In Vivo Testing : Compare tumor regression (caliper measurements) and hepatotoxicity (ALT/AST levels) in xenograft models .
Data Contradiction Analysis
Q. Why might this compound show variable potency in different cell lines, and how can this be systematically addressed?
- Methodological Answer :
- Mechanistic Studies : Perform RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines.
- Efflux Pump Inhibition : Co-administer verapamil (P-gp inhibitor) to assess efflux-mediated resistance.
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to confirm significance across replicates .
Theoretical Framework Integration
Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Correlate logP values (2.5–4.0) with membrane permeability (Caco-2 assays).
- ADMET Prediction : Use SwissADME to optimize for low CYP3A4 inhibition and high metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
